molecular formula C19H16ClNOS B5765205 2-[(3-chlorobenzyl)thio]-N-1-naphthylacetamide

2-[(3-chlorobenzyl)thio]-N-1-naphthylacetamide

Cat. No. B5765205
M. Wt: 341.9 g/mol
InChI Key: SGMVUVLMPVXKQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-chlorobenzyl)thio]-N-1-naphthylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 2-[(3-chlorobenzyl)thio]-N-1-naphthylacetamide involves the inhibition of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins, a group of lipid compounds that mediate inflammation and pain. By inhibiting COX-2, 2-[(3-chlorobenzyl)thio]-N-1-naphthylacetamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
2-[(3-chlorobenzyl)thio]-N-1-naphthylacetamide has been shown to have significant biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and pain, without causing significant side effects. Additionally, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(3-chlorobenzyl)thio]-N-1-naphthylacetamide in lab experiments include its high purity, good solubility, and well-established synthesis method. However, limitations include its relatively high cost and the need for specialized equipment and expertise for its synthesis.

Future Directions

There are several future directions for the study of 2-[(3-chlorobenzyl)thio]-N-1-naphthylacetamide. One potential direction is the development of new drugs based on this compound for the treatment of pain and inflammation. Another direction is the study of the pharmacokinetics and pharmacodynamics of this compound in humans, to determine its safety and efficacy. Additionally, further studies are needed to explore the potential applications of this compound in other areas of medicine, such as cancer treatment and neurodegenerative diseases.

Synthesis Methods

The synthesis method of 2-[(3-chlorobenzyl)thio]-N-1-naphthylacetamide involves the reaction of 2-naphthylacetic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-chlorobenzylamine. The final product is obtained by the reaction of the intermediate with sodium hydroxide. This synthesis method has been extensively studied and optimized for high yield and purity.

Scientific Research Applications

2-[(3-chlorobenzyl)thio]-N-1-naphthylacetamide has been widely used in scientific research for its potential applications in the field of medicine. This compound has been shown to have anti-inflammatory and analgesic properties, which make it a promising candidate for the development of new drugs for the treatment of pain and inflammation.

properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-N-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNOS/c20-16-8-3-5-14(11-16)12-23-13-19(22)21-18-10-4-7-15-6-1-2-9-17(15)18/h1-11H,12-13H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMVUVLMPVXKQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CSCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-chlorophenyl)methylsulfanyl]-N-naphthalen-1-ylacetamide

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